Degrck

Description

Properties

CAS No. |

119206-61-0 |

|---|---|

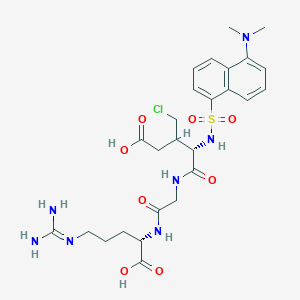

Molecular Formula |

C26H36ClN7O8S |

Molecular Weight |

642.1 g/mol |

IUPAC Name |

(4S)-5-[[2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-2-oxoethyl]amino]-3-(chloromethyl)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C26H36ClN7O8S/c1-34(2)19-9-3-7-17-16(19)6-4-10-20(17)43(41,42)33-23(15(13-27)12-22(36)37)24(38)31-14-21(35)32-18(25(39)40)8-5-11-30-26(28)29/h3-4,6-7,9-10,15,18,23,33H,5,8,11-14H2,1-2H3,(H,31,38)(H,32,35)(H,36,37)(H,39,40)(H4,28,29,30)/t15?,18-,23-/m0/s1 |

InChI Key |

UVKLGXYYCWVGIK-UEHPTQOCSA-N |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(C(CC(=O)O)CCl)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](C(CC(=O)O)CCl)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(C(CC(=O)O)CCl)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |

Synonyms |

dansyl-Glu-Gly-Arg-chloromethyl ester dansylglutamyl-glycyl-arginyl chloromethyl este |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Degr Ck

Elaboration of Dansyl-Glu-Gly-Arg Chloromethyl Ketone Synthesis Pathways

Dansyl-Glu-Gly-Arg Chloromethyl Ketone is recognized as a synthetic peptide derivative chemimpex.comchemimpex.com. As an active-site directed irreversible inhibitor, it belongs to the class of chloromethyl ketones, which have been employed for decades to inhibit serine proteinases portico.org. The presumed mechanism of inhibition involves the formation of a hemiketal between the enzyme's Ser195 residue and the electrophilic carbonyl of the inhibitor, followed by a nucleophilic attack by His57 on the chloromethyl group. This reaction results in a covalently and irreversibly bound inhibitor portico.org. The compound's design as a synthetic peptide derivative incorporating a dansyl group, known for its fluorescent properties, allows for its use as a fluorescent probe chemimpex.comchemimpex.commerckmillipore.com. While specific, step-by-step synthetic pathways for DEGR-ck are not explicitly detailed in the provided literature, its classification as a synthetic peptide derivative implies a process involving peptide synthesis to form the Glu-Gly-Arg backbone, followed by derivatization with the dansyl group and the introduction of the chloromethyl ketone moiety. The successful synthesis and purification of such compounds are crucial for their application in studying enzyme activity and inhibition, as demonstrated by its use in inhibiting the clotting activity of a mutant factor VII nih.gov.

Production of Functional Analogues and Derivatives for Mechanistic Studies

DEGR-ck and its derivatives are instrumental in various mechanistic studies, particularly in understanding protease activity and protein-protein interactions. The compound's fluorescent dansyl group enables direct monitoring of interactions with labeled enzymes merckmillipore.com.

Research findings highlight several key applications of DEGR-ck in mechanistic studies:

Protease Inhibition Studies: DEGR-ck functions as an irreversible inhibitor of several serine proteases, including urokinase-type plasminogen activator (uPA), Factor Xa, and urokinase merckmillipore.com. It also inhibits activated porcine factor IX medchemexpress.comchemsrc.com. Its ability to covalently bind to the active site makes it a valuable tool for characterizing the active sites of these enzymes portico.org.

Protein-Protein Interaction Analysis: DEGR-ck has been used in fluorescence-based assays, such as fluorescence anisotropy binding competition, to study the binding of factor IXa (DEGR-FIXa mutant) with protein S (PS) researchgate.net. This application leverages the dansyl fluorophore to monitor changes in fluorescence properties upon binding, providing insights into molecular interactions researchgate.net.

Fibrinolysis Research: DEGR-ck has been employed to chemically modify Factor Xa (Xai-DEGR) for use in plasma clotting assays, allowing researchers to measure clot formation and investigate fibrinolytic activity nih.gov. This demonstrates its utility in creating modified enzyme forms for functional studies.

Studies of Enzyme Fragments: DEGR-ck has been used to confirm the association of Factor X or Factor Xa fragments generated by plasmin, indicating that despite inhibited amidolytic activity, these fragments still bind to DEGR-ck researchgate.net. This aids in understanding the structural integrity and binding capabilities of enzyme fragments.

General Mechanistic Investigations: Glu-Gly-Arg derivatives, including DEGR-ck, are known to favor plasminogen and are broadly used in mechanistic studies to elucidate biological processes .

These applications underscore DEGR-ck's versatility as a research tool for probing enzyme kinetics, active site characteristics, and complex biological interactions.

Purification Techniques for DEGR-ck and its Derivatives

The purification of DEGR-ck and its derivatives is critical to ensure high purity for accurate and reproducible research findings. Given that DEGR-ck is a synthetic peptide derivative, purification strategies often draw from established methods for peptides and small proteins. Common techniques include various forms of chromatography. For instance, the purification of related biomolecules like brain-type creatine (B1669601) kinase (B-CK) has involved affinity chromatography on Sepharose Blue followed by anion exchange chromatography on a Mono-Q column nih.govkarger.com. Other general protein purification methods that may be applicable include dialysis and gel filtration chromatography, as seen in the partial purification of creatine kinase from serum healthsciencesbulletin.com. The broader field of biomolecule purification also extensively utilizes techniques such as affinity chromatography, cation and anion exchange chromatography, hydrophobic interaction chromatography, and hydroxyapatite (B223615) chromatography as polishing steps nih.gov.

Ion exchange chromatography (IEC) is a widely used and essential technique for the purification of charged biomolecules, including peptides and proteins, due to its high resolution and selectivity nih.govwikipedia.orggsconlinepress.com. DEGR-ck, being a charged peptide derivative, is amenable to purification by IEC google.com.

The principle of IEC relies on the electrostatic interactions between charged molecules and an oppositely charged stationary phase wikipedia.orggsconlinepress.com. There are two main types:

Anion-exchange chromatography: The stationary phase is positively charged, attracting negatively charged molecules wikipedia.org.

Cation-exchange chromatography: The stationary phase is negatively charged, attracting positively charged molecules wikipedia.org.

Elution of the target compound from the column is typically achieved by altering the ionic strength (e.g., using a salt gradient) or the pH of the mobile phase wikipedia.orggsconlinepress.comgoogle.com. A conventional IEC purification process involves several stages: equilibration of the column, sample application or loading, washing to remove unbound impurities, elution of the target molecule, and regeneration of the column google.com. The addition of organic modifiers to the elution buffer can further enhance the selectivity and efficiency of the separation google.com.

IEC is particularly valuable for purifying compounds like DEGR-ck due to its ability to separate molecules based on subtle differences in their charge, which is influenced by their amino acid composition and any modifications like the dansyl group or chloromethyl ketone moiety.

Enzymatic Inhibition Mechanisms of Degr Ck

Irreversible Covalent Binding to Enzyme Active Sites

DEGR-ck functions as an irreversible inhibitor, forming a stable covalent bond with specific amino acid residues within the active site of target enzymes. nih.govcollectionscanada.gc.caresearchgate.netresearchgate.netrevespcardiol.org This covalent modification leads to the permanent inactivation of the enzyme, distinguishing DEGR-ck from reversible inhibitors that form non-covalent interactions. researchgate.netrevespcardiol.orgpsu.edu The chloromethyl ketone (CK) moiety of DEGR-ck is crucial for this irreversible alkylation, typically reacting with nucleophilic residues such as histidine or cysteine in the enzyme's active site. nih.govresearchgate.net

Specificity Towards Serine/Threonine Proteases

DEGR-ck exhibits a notable specificity towards serine proteases. nih.govnih.gov Serine proteases constitute a large class of enzymes that catalyze the hydrolysis of peptide bonds, utilizing a serine residue as the primary nucleophilic amino acid in their catalytic active site. nih.govmdpi.comahajournals.org While threonine proteases also employ a threonine residue as a nucleophile in their active site, the documented specificity of DEGR-ck primarily highlights its interaction with serine proteases. nih.govmdpi.com

Differential Inhibition Profiles Against Coagulation Factors

DEGR-ck demonstrates varied inhibition profiles across different coagulation factors, reflecting its differential reactivity and binding characteristics with these crucial proteolytic enzymes.

Inhibition of Urokinase-type Plasminogen Activator (uPA)

Table 1: Inhibition Kinetics of DEGR-ck Against Tissue-type Plasminogen Activator (t-PA)

| Enzyme Form | Parameter (k2/Ki) | Value (M⁻¹ min⁻¹) | Measurement Method | Citation |

| Two-chain t-PA | Second-order rate constant | 4.2 x 10⁵ | Activity Loss | nih.gov |

| Two-chain t-PA | Second-order rate constant | 4.6 x 10⁵ | Fluorescence | nih.gov |

| One-chain t-PA | Second-order rate constant | 2.5 x 10⁴ | Activity Loss | nih.gov |

| One-chain t-PA | Second-order rate constant | 3.1 x 10⁴ | Fluorescence | nih.gov |

Inhibition of Factor Xa (FXa)

Table 2: Inhibition Kinetics of DEGR-ck Against Factor Xa (FXa)

| Parameter | Value | Units | Citation |

| Reversible Binding Ki | 1.13 | µM | collectionscanada.gc.ca |

| Irreversible Alkylation ki | 0.65 | s⁻¹ | collectionscanada.gc.ca |

| Second-order Association Rate Constant | 8.38 ± 0.28 x 10⁵ | M⁻¹s⁻¹ | collectionscanada.gc.ca |

Inhibition of Factor VIIa (FVIIa)

DEGR-ck is utilized to inactivate recombinant human Factor VIIa (rFVIIa). The inactivation is considered complete when the residual FVIIa activity falls below 0.5% in a FVIIa-specific assay. DEGR-rFVIIa, the active site-inhibited form of FVIIa, functions as a competitive inhibitor of FVII(a) and exhibits a high affinity for tissue factor (TF). This high affinity for TF, even after active site inactivation, suggests that DEGR-rFVIIa can still interact with its cofactor, making it a useful reagent for studying TF-FVIIa complex formation and function.

Inhibition of Activated Porcine Factor IX

Activated porcine Factor IX (Factor IXa) is irreversibly inhibited by DEGR-ck. nih.govnih.gov The kinetics of this inhibition are second-order, with an apparent second-order rate constant of 1.7 x 10⁴ M⁻¹ min⁻¹ in 0.20 M NaCl at pH 8.0. nih.govnih.gov Stoichiometric analysis revealed a 1:1 interaction, with approximately 1.2 moles of DEGR-ck binding per mole of Factor IXa protein. nih.govnih.gov In in vitro anticoagulant assays, DEGR-Factor IXa acts as a potent anticoagulant; a concentration of 1 nM causes 50% inhibition of the ability of normal porcine-citrated plasma to correct Factor IX-deficient plasmas. nih.govnih.gov Furthermore, DEGR-IXa (wild-type) inhibits the binding of normal Factor IXa to Factor VIIIa with a Ki value of 0.95 ± 0.06 nM.

Table 3: Inhibition Kinetics of DEGR-ck Against Activated Porcine Factor IX (Factor IXa)

| Parameter | Value | Units | Conditions | Citation |

| Apparent Second-order Rate Constant | 1.7 x 10⁴ | M⁻¹ min⁻¹ | 0.20 M NaCl, pH 8.0 | nih.govnih.gov |

| Stoichiometry (DEGR-CK/Factor IXa) | 1.2:1 (approx. 1:1) | mol/mol | - | nih.govnih.gov |

| IC50 (in plasma coagulation assay) | 1 | nM | 50% inhibition of Factor IX-deficient plasmas | nih.govnih.gov |

| Ki (inhibition of Factor IXa binding to Factor VIIIa) | 0.95 ± 0.06 | nM | Wild-type DEGR-IXa |

Non-Inhibition of Tissue-type Plasminogen Activator (tPA)

Despite its role as a broad-spectrum serine protease inhibitor, DEGR-ck is generally recognized for its specificity, particularly its non-interference with the direct catalytic activity of tissue-type plasminogen activator (tPA). nih.gov Studies have utilized D-Phe-Pro-Arg-chloromethyl ketone to prevent in vitro artifacts that can arise in blood samples during recombinant tPA (rt-PA) thrombolytic therapy. nih.govnih.gov These artifacts, such as the degradation of fibrinogen, plasminogen, and alpha 2-antiplasmin, are typically caused by the continued activation of plasminogen to plasmin by rt-PA, and subsequent proteolytic activity of plasmin and other proteases. nih.govnih.gov By inhibiting downstream proteases like thrombin and plasmin, DEGR-ck effectively prevents these secondary proteolytic changes without directly inhibiting tPA's primary function of converting plasminogen to plasmin. glpbio.comnih.gov This characteristic makes DEGR-ck a valuable tool in assays designed to monitor thrombolytic events, ensuring that observed effects are due to tPA activity and not to secondary proteolytic degradation. nih.govnih.gov

Kinetic Studies of Enzyme-DEGR-ck Interactions

Kinetic studies are fundamental to understanding the precise nature of enzyme-inhibitor interactions, providing quantitative insights into binding strength and inhibition efficacy. glpbio.com For DEGR-ck, these studies have predominantly focused on its interaction with human alpha-thrombin.

The inhibitory constant (Ki) is a critical parameter that quantifies the potency of an inhibitor, representing the concentration required to achieve half-maximal inhibition of an enzyme's activity. nih.govboehringer-ingelheim.com For DEGR-ck, its Ki value against human alpha-thrombin has been determined to be exceptionally low, specifically 0.24 nM. caymanchem.comglpbio.com This low Ki value signifies a very high affinity and potent inhibitory effect of DEGR-ck on thrombin. caymanchem.comglpbio.com

The determination of Ki often involves kinetic assays where enzyme activity is measured across varying concentrations of both substrate and inhibitor. Methods such as Lineweaver-Burk or Dixon plots are commonly employed to derive Ki values from the observed changes in reaction rates. nih.govcgl.org.cn

The binding affinity of an inhibitor to its target enzyme is inversely related to its Ki value; a lower Ki indicates a stronger binding affinity. caymanchem.comboehringer-ingelheim.com The remarkably low Ki of 0.24 nM for DEGR-ck with human alpha-thrombin demonstrates a very high binding affinity, signifying that DEGR-ck forms a stable and effective complex with the enzyme. caymanchem.comglpbio.com This strong affinity is crucial for its irreversible inhibitory mechanism, where the inhibitor binds tightly to the active site before forming a covalent bond. cymitquimica.comnovoprolabs.com

The characterization of binding affinity can be achieved through various experimental techniques, including enzyme activity assays, direct binding assays, and biophysical methods. dntb.gov.uaembopress.org These studies collectively confirm that DEGR-ck is a highly efficient and selective inhibitor of thrombin due to its strong binding interactions.

Theoretical and Computational Approaches to Elucidating Inhibition Mechanisms

Theoretical and computational methods play a crucial role in complementing experimental findings by providing atomic-level insights into enzyme-inhibitor interactions and underlying reactivity. rcsb.orgmedscape.com

Molecular modeling techniques, such as X-ray crystallography and molecular docking, have been instrumental in elucidating the precise binding mode of DEGR-ck within the active site of its target enzymes, particularly human alpha-thrombin. nih.govahajournals.org The crystal structure of human alpha-thrombin in complex with D-Phe-Pro-Arg-chloromethyl ketone (PPACK) has been refined to high resolution (e.g., 1.9 Å), revealing detailed insights into their interaction. nih.govahajournals.org

These studies show that DEGR-ck binds stoichometrically to the active site of thrombin. ahajournals.org The exceptional specificity of D-Phe-Pro-Arg-chloromethyl ketone for thrombin is attributed to the formation of a "hydrophobic cage" within the active site, created by specific residues such as Ile174, Trp215, Leu99, His57, Tyr60A, and Trp60D. ahajournals.org This molecular arrangement effectively restricts the active site cleft, contributing to the inhibitor's high selectivity and potency. ahajournals.org Molecular dynamics simulations further explore the dynamic properties and stability of these enzyme-inhibitor complexes, providing a comprehensive understanding of the binding process. nih.govmedscape.com

Quantum chemical calculations, including Density Functional Theory (DFT) methods, are employed to investigate the electronic structure, reactivity, and interaction energies at a fundamental level. nih.govnih.govrcsb.org For enzyme-inhibitor systems like DEGR-ck and thrombin, these calculations provide detailed insights into the chemical basis of the irreversible covalent bond formation. nih.gov

By computing protein-ligand interaction energies and analyzing molecular electrostatic potentials, quantum chemical methods can predict sites of reactivity and elucidate the mechanism of the chloromethyl ketone group's reaction with the active site serine residue. nih.govnih.gov These calculations can help understand the transition states involved in the covalent modification, offering a deeper understanding of why DEGR-ck is such an effective irreversible inhibitor. nih.gov Such theoretical approaches are crucial for rational drug design, enabling the prediction of inhibitor efficacy and the design of novel compounds with improved properties.

Degr Ck As a Molecular Probe in Biochemical Pathway Elucidation

Insights into Blood Coagulation Cascade Dynamics

DEGR-ck has been instrumental in advancing the understanding of the blood coagulation cascade, a series of enzymatic reactions vital for hemostasis. By targeting key components within this cascade, DEGR-ck facilitates the analysis of protein-protein interactions, complex assembly, and the regulatory mechanisms that govern thrombin generation nih.govcollectionscanada.gc.capnas.orgthebloodproject.com.

Active Site Labeling of Factor Xa for Stoichiometric Analysis

One of the primary applications of DEGR-ck is its use as a fluorescent label for the active site of Factor Xa (FXa), a critical serine protease in the common pathway of coagulation nih.govneb.com. The covalent attachment of DEGR-ck to FXa's active site renders the enzyme inactive, allowing for the study of its binding properties without the confounding effect of its catalytic activity neb.com. This active site labeling has been particularly valuable for stoichiometric analysis, such as evaluating the incorporation of Factor Xa into Factor Va membrane complexes. Studies utilizing DEGR-ck modified Factor Xa (DEGR-Xa) have demonstrated a precise 1:1 stoichiometry between Factor Xa and Factor Va within these membrane complexes nih.gov.

Table 1: Stoichiometry of Factor Xa and Factor Va in Membrane Complexes

| Component Labeled | Method of Analysis | Stoichiometric Ratio (FXa:FVa) | Reference |

| Factor Xa (DEGR-Xa) | Equilibrium Binding | 1:1 | nih.gov |

Investigation of Prothrombinase Complex Assembly and Function

The prothrombinase complex, comprising Factor Xa, Factor Va, negatively charged phospholipid surfaces, and calcium ions, is pivotal for the efficient conversion of prothrombin to thrombin collectionscanada.gc.cawikipedia.orgnih.govresearchgate.net. DEGR-ck has been employed to investigate the assembly and function of this crucial complex. By creating an active site-blocked Factor Xa (DEGR-Xa), researchers can study the binding interactions of Factor Xa with Factor Va and phospholipid membranes without the rapid consumption of substrate. The formation of the prothrombinase complex significantly enhances the catalytic efficiency of Factor Xa, increasing the rate of prothrombin activation by more than 105-fold nih.govnih.gov.

Research using DEGR-Xa in binding studies with recombinant human Factor Va (rHVa2) on phospholipid vesicles has provided quantitative data on complex assembly. For instance, the dissociation constant (Kd) for the assembly of the Xa-Va2 complex in the presence of phosphatidylethanolamine (B1630911) (C6PE) was determined to be 40 ± 3 nM. This binding was found to be significantly tighter than in the absence of lipid (>1 μM) but weaker than in the presence of phosphatidylserine (B164497) (C6PS), which yielded a Kd of approximately 2 nM nih.gov.

Table 2: Dissociation Constants (Kd) for Xa-Va2 Complex Assembly

| Lipid Environment | Kd (nM) for Xa-Va2 Complex | Reference |

| C6PE | 40 ± 3 | nih.gov |

| C6PS | ~2 | nih.gov |

| No Lipid | >1000 | nih.gov |

Role in Thrombin Generation Studies

Thrombin generation is the central event of the coagulation cascade, leading to fibrin (B1330869) formation and platelet activation wikipedia.orggeekymedics.comnih.gov. DEGR-ck's ability to inactivate Factor Xa makes it a valuable tool in thrombin generation studies. By controlling or eliminating Factor Xa activity, researchers can precisely investigate the factors that influence the initiation, amplification, and propagation phases of thrombin generation pnas.orgthebloodproject.comwikipedia.orgresearchgate.net. For instance, the use of DEGR-Xa allows for the differentiation between the initial, small burst of thrombin generated by the extrinsic pathway and the larger, amplified burst that relies on Factor Xa's sustained activity within the prothrombinase complex eclinpath.comfrontiersin.orgscielo.br. This helps in understanding the regulatory mechanisms that govern the quantity and timing of thrombin production, which are crucial for effective hemostasis and prevention of thrombosis.

Elucidation of Protease-Mediated Cellular Signaling Pathways

Beyond its role in coagulation, DEGR-ck, through its specific interaction with Factor Xa, also contributes to the elucidation of protease-mediated cellular signaling pathways. Proteases are increasingly recognized not only for their role in protein degradation but also as signaling molecules that can activate specific cellular receptors, leading to diverse cellular responses nih.govfrontiersin.orgcsic.esfrontiersin.org.

Analysis of Tissue Factor:Factor VIIa (TF:FVIIa)-Induced Signaling

The Tissue Factor:Factor VIIa (TF:FVIIa) complex is a primary initiator of coagulation, but it also functions as a signaling entity, particularly through the activation of G-protein coupled protease-activated receptors (PARs) nih.govaacrjournals.orgresearchgate.netnih.govnih.gov. While TF:FVIIa can directly activate PAR2 and, to a lesser extent, PAR1, a significant component of TF:FVIIa-induced signaling is mediated indirectly through the generation of Factor Xa pnas.orgnih.gov. The TF:FVIIa complex converts zymogen Factor X to Factor Xa, and this newly generated Factor Xa can then cleave PAR2 to trigger transmembrane signaling pnas.org.

By using DEGR-ck to inactivate Factor Xa, researchers can discern the specific contributions of Factor Xa-mediated signaling from direct TF:FVIIa signaling. If a cellular response initiated by TF:FVIIa is attenuated or abolished in the presence of DEGR-ck, it suggests that Factor Xa, generated by the TF:FVIIa complex, plays a role in mediating that particular signaling event. This approach helps to delineate the complex interplay between coagulation proteases and cellular signaling pathways, providing a clearer picture of how these systems communicate to influence cellular behavior in physiological and pathological contexts pnas.orgnih.gov. Studies have shown that even low picomolar concentrations of Factor VIIa can cause robust signaling in cells expressing TF and PAR2 when Factor X is present, highlighting the importance of FXa in this signaling axis pnas.org.

Distinction from Thrombin-Mediated Signaling

Thrombin (Factor IIa) is a central protease in the coagulation cascade, but its biological functions extend beyond blood clotting to include diverse cellular signaling roles, often mediated through Protease-Activated Receptors (PARs). The ability of DEGR-ck to label thrombin (Factor IIa) researchgate.net is crucial for distinguishing between thrombin's direct proteolytic activity and its broader signaling functions.

DEGR-ck specifically targets and inhibits the enzymatic activity of thrombin by covalently modifying its active site. This specificity, largely attributed to the arginyl-chloromethyl ketone sequence which mimics the P1 residue of many trypsin-like serine protease substrates, allows researchers to selectively block thrombin's proteolytic function. By doing so, investigators can discern whether a particular downstream cellular effect or pathway activation is a direct consequence of thrombin's proteolytic cleavage of a substrate (e.g., fibrinogen, PARs) or an indirect signaling event. For example, if a cellular response is abrogated by DEGR-ck treatment, it suggests the response is dependent on the active proteolytic function of thrombin, rather than a non-enzymatic interaction or a signaling pathway initiated by another, non-DEGR-ck-inhibitable mechanism. This selective inhibition is vital for dissecting the complex interplay between enzymatic activity and receptor-mediated signaling in physiological and pathological processes.

Broader Applications in Biosynthetic Pathway Mapping

Beyond its specific applications in coagulation and protease signaling, DEGR-ck offers broader utility in mapping diverse biosynthetic pathways. Its capacity to irreversibly label active serine proteases allows for the identification of novel proteolytic targets and the characterization of their enzymatic activity in various biological contexts. This contributes significantly to understanding the flow of information and material within complex cellular networks.

The use of DEGR-ck facilitates a deeper understanding of enzyme kinetics, substrate specificity, and the spatial organization of enzymatic reactions within cells. By providing a stable, fluorescently tagged enzyme, researchers can track enzyme localization, monitor changes in activity under different physiological conditions, and identify previously uncharacterized components of proteolytic cascades. This contributes directly to the comprehensive elucidation and engineering of spatial organization in biochemical pathways, a core aspect of systems and synthetic biology. The ability to precisely identify and study active enzymes within complex biological mixtures makes DEGR-ck a valuable tool for comprehensive biosynthetic pathway mapping.

Advanced Analytical Methodologies Employing Degr Ck

Fluorescence-Based Detection and Imaging in Biological Systems

Fluorescence-based techniques offer high sensitivity and selectivity for monitoring biological processes. nih.gov These methods are invaluable in biomedical and environmental research for developing biochemical assays. nih.gov The integration of fluorescent probes into miniature platforms enables point-of-care detection of various analytes. nih.gov

Real-time Monitoring of Molecular Interactions

Real-time monitoring of biomolecular interactions is crucial for understanding physiological processes. nih.gov Techniques like surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) biosensors allow for the label-free, real-time analysis of the binding kinetics between molecules. nih.govmdpi.com In these methods, one molecule (the ligand) is immobilized on a sensor surface, and the binding of the other molecule (the analyte) is detected as a change in mass or refractive index. nih.govmdpi.com This allows for the determination of association and dissociation rates, providing insights into the dynamics of the interaction. nih.gov

In Vitro Coagulation Assays for Mechanistic Characterization

In vitro coagulation assays are fundamental in diagnosing blood coagulation disorders and assessing the efficacy of therapies. wikipedia.orgaccp.com These tests measure the time it takes for a clot to form in a plasma sample after the addition of certain reagents. wikipedia.org

Prothrombin Time (PT) and Activated Partial Thromboplastin (B12709170) Time (APTT) Analysis

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT) are cornerstone screening tests for evaluating the extrinsic, intrinsic, and common pathways of the coagulation cascade. medscape.comwikipedia.orgnih.govmedscape.com

The Prothrombin Time (PT) test assesses the integrity of the extrinsic and common pathways. medscape.comwikipedia.org It measures the time in seconds for a fibrin (B1330869) clot to form after the addition of thromboplastin and calcium to a blood sample. medscape.com A normal PT range is typically 11.0-12.5 seconds. medscape.com Prolonged PT can indicate a deficiency in factors VII, X, V, II (prothrombin), or fibrinogen. medscape.com

The Activated Partial Thromboplastin Time (APTT) evaluates the intrinsic and common pathways. medscape.com An activator is added to speed up the clotting time, resulting in a narrower reference range, typically 25-40 seconds. medscape.com A prolonged APTT may suggest deficiencies in factors VIII, IX, XI, XII, prekallikrein, or high molecular weight kininogen. medscape.comnih.gov

| Coagulation Assay | Pathway(s) Evaluated | Typical Normal Range | Potential Causes for Prolongation |

| Prothrombin Time (PT) | Extrinsic and Common | 11.0-12.5 seconds | Deficiency in factors VII, X, V, II, or fibrinogen; liver disease; vitamin K deficiency. medscape.com |

| Activated Partial Thromboplastin Time (APTT) | Intrinsic and Common | 25-40 seconds | Deficiency in factors VIII, IX, XI, XII; von Willebrand disease; presence of inhibitors like heparin. medscape.com |

Thrombin Time (TT) Measurements

The Thrombin Time (TT) test directly measures the final step of the coagulation cascade: the conversion of fibrinogen to fibrin by thrombin. wikipedia.orgrochester.edutesting.com An excess of thrombin is added to the plasma sample, and the time to clot formation is recorded. wikipedia.org A normal thrombin time is generally less than 22 seconds, often between 14 to 16 seconds. wikipedia.orgmedscape.com This test is highly sensitive to the presence of thrombin inhibitors, such as heparin, and abnormalities in fibrinogen quantity or function. wikipedia.orgtesting.com

Microplate-Based Kinetic Coagulation Assays

Microplate-based kinetic coagulation assays offer a high-throughput method for analyzing blood plasma coagulation. researchgate.net These assays monitor the change in absorbance at 405 nm as a fibrin clot forms in a 96-well plate. researchgate.net This format allows for small sample sizes and the simultaneous analysis of multiple samples. researchgate.net Parameters such as the time, rate, and maximum extent of clot formation can be derived from the kinetic data, providing more detailed information than single-point clotting time assays. researchgate.net For instance, a study using this method on normal plasma reported a prothrombin time of 64.5 ± 3.6 seconds and an activated partial thromboplastin time of 69.8 ± 3.2 seconds. researchgate.net

Cell-Based Coagulation Models for Mechanistic Research

The cell-based model of coagulation provides a more physiologically relevant representation of hemostasis in vivo compared to the traditional cascade model. nih.govlearnhaem.comscispace.com This model emphasizes the critical role of cell surfaces, particularly platelets and tissue factor-bearing cells, in orchestrating the coagulation process. nih.govlearnhaem.com It describes coagulation in overlapping phases: initiation, amplification, and propagation. scispace.comyoutube.com This model better explains the clinical severity of bleeding disorders like hemophilia and highlights the interconnectedness of the different coagulation factors on cellular surfaces. learnhaem.comscispace.com

The Enigmatic Compound "Degrck": An Uncharted Territory in Chemical and Biophysical Analysis

Initial investigations into the chemical compound designated as "Degrck" or "DEGR-ck" have yielded no identifiable information within publicly accessible scientific databases and literature. As a result, a detailed analysis of its properties, applications, and integration with advanced analytical methodologies, as requested, cannot be furnished at this time.

The inquiry specified a focus on "," with a particular emphasis on its "Integration with Biophysical Techniques (e.g., Surface Plasmon Resonance)." Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure molecular interactions in real time. wikipedia.orgharvard.edujacksonimmuno.com It relies on the phenomenon where light striking a thin metal film excites electrons into a state known as a surface plasmon. wikipedia.org Any change in the refractive index at the sensor surface, such as the binding of molecules, alters the resonance angle of the reflected light, providing data on the kinetics and affinity of the interaction. harvard.edujacksonimmuno.com

Biophysical techniques, in general, are a broad and diverse set of methods used to study the physical properties of biological molecules and their interactions. biophysics.org These can range from techniques that provide high-resolution structural information, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, to those that probe molecular dynamics and binding, like Isothermal Titration Calorimetry (ITC) and Circular Dichroism (CD) spectroscopy. fiveable.melouisville.edu The integration of a novel compound with these techniques would typically involve its use as a ligand, an analyte, or a tool to probe a specific biological system.

Given the absence of any data on a compound named "Degrck" or "DEGR-ck," it is not possible to provide research findings, data tables, or a discussion of its application in conjunction with Surface Plasmon Resonance or any other biophysical method. The scientific community has not, to date, published research that would allow for an authoritative and accurate article on this specific subject.

Table of Compounds

Since no specific chemical compounds could be discussed in the context of "Degrck," a table of mentioned compounds cannot be generated.

Future Directions and Emerging Research Perspectives for Degr Ck

Development of Next-Generation DEGR-ck Probes and Derivatives

The development of next-generation probes building upon the DEGR-ck scaffold is a critical area of ongoing research. Chloromethylketones (CMKs) were among the earliest active site-directed protease inhibitors, with pioneering examples like N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) and N-tosyl-L-lysine chloromethyl ketone (TLCK) developed in the early 1960s for specific serine proteases such as chymotrypsin (B1334515) and trypsin, respectively. wikipedia.org DEGR-ck itself is a tri-peptide chloromethylketone modified with a dansyl group, which serves as a fluorescent reporter. chem960.comnih.gov

Future directions in probe development focus on enhancing specificity, improving pharmacokinetic properties, and integrating novel reporter functionalities. The modification of tri-peptide chloromethylketones with diverse reporting groups, including advanced fluorescent probes, radioactive labels, or thioreactive-labels, has provided unique avenues for studying serine proteases. chem960.com For instance, biotinylated tripeptide chloromethyl ketones have emerged as valuable tools for protein isolation and visualization, extending the sensitivity of avidin/biotin systems to active enzymes. chem960.com The inherent fluorescent property of the dansyl group in DEGR-ck nih.govsigmaaldrich.com suggests that next-generation probes could feature optimized fluorophores or other tags to enable more sensitive, real-time imaging and activity profiling of proteases in complex biological systems. This includes the design of probes with improved recognition sequences and chemical properties for targeted applications. uni-goettingen.defishersci.comresearchgate.net

Interdisciplinary Research in Chemical Biology and Protease Research

The study of DEGR-ck and similar chloromethylketone inhibitors inherently lies at the intersection of chemistry and biology, embodying the principles of chemical biology. This interdisciplinary field leverages chemical techniques and synthetic small molecules to investigate and manipulate biological systems. nih.gov Proteases, being fundamental to a myriad of physiological processes and implicated in various diseases, are prime targets for such chemical tools. fishersci.comnih.govnih.gov

DEGR-ck and other CMK inhibitors serve as crucial chemical tools for dissecting protease activity and understanding their roles in biological pathways. Researchers utilize these compounds to irreversibly label and inhibit specific proteases, thereby elucidating enzyme mechanisms and their involvement in cellular functions. For example, chloromethyl ketone protease inhibitors have been employed to investigate their effects on superoxide (B77818) release and the glutathione (B108866) system in human cells, highlighting their utility in studying complex cellular redox processes. nih.govnih.gov The broader application of CMK-based inhibitors extends to medicinal chemistry and drug discovery, including the development of therapeutic agents against viral proteases, such as those found in SARS-CoV-2, further emphasizing the collaborative nature of this research. nih.govmsdvetmanual.comresearchgate.netsigmaaldrich.com This interdisciplinary approach allows for the rational design of new chemical entities that can precisely modulate protease activity for both fundamental biological understanding and potential therapeutic interventions.

Application of Advanced Computational and Data Science Methodologies

Advanced computational and data science methodologies are increasingly indispensable in the research and development of protease inhibitors, including those structurally related to DEGR-ck. Cheminformatics, a discipline focused on extracting, processing, and extrapolating meaningful data from chemical structures, plays a pivotal role in this area.

Computational approaches such as molecular modeling, quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are routinely applied to understand the intricate interactions between inhibitors and proteases. These methods facilitate the rational design of novel molecules with enhanced inhibitory profiles and specificity. msdvetmanual.com For instance, computational workflows combining artificial intelligence (AI) methods with MD simulations have been proposed for designing drug candidates against viral proteases, demonstrating the power of these tools in navigating vast chemical spaces. msdvetmanual.com Data science and machine learning techniques are critical for analyzing large datasets generated from high-throughput screening and combinatorial synthesis, enabling drug designers to identify compounds with desired biological properties more efficiently. Specifically, cheminformatics tools have been used to analyze chloromethylketones for their covalent binding characteristics, providing insights into their mechanism of action and guiding the design of improved covalent inhibitors. The integration of these computational and data-driven approaches accelerates the discovery and optimization of DEGR-ck-like probes and inhibitors.

Historical Contextualization of DEGR-ck's Impact on Biochemical Understanding

The emergence of DEGR-ck is rooted in the historical development of active site-directed protease inhibitors. Halomethyl ketones, a class that includes chloromethyl ketones, represented a groundbreaking advancement in biochemistry when they were first developed in the early 1960s. wikipedia.org These compounds provided unprecedented tools for selectively and irreversibly inactivating specific enzymes, thereby enabling researchers to probe enzyme mechanisms and functions.

Early examples, such as N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) for chymotrypsin and N-tosyl-L-lysine chloromethyl ketone (TLCK) for trypsin, were instrumental in characterizing the active sites of these crucial serine proteases. wikipedia.org The mechanism involves the chloromethyl group reacting covalently with a nucleophilic residue in the enzyme's active site, typically a histidine in serine proteases or a cysteine in cysteine proteases, leading to irreversible inhibition. wikipedia.orgresearchgate.net

DEGR-ck built upon this foundation by incorporating a dansyl fluorophore, transforming a purely inhibitory compound into a "probe" that could not only inhibit but also report on the presence and activity of its target through fluorescence. This innovation was crucial for understanding the localization and dynamics of proteases in biological contexts. Its application in labeling key proteins involved in coagulation, such as thrombin (IIa), activated protein C (APC), and factor Xa (fXa), has been pivotal in dissecting their roles and interactions within complex biochemical pathways. nih.gov The ability of DEGR-ck to specifically label active enzymes has significantly contributed to the understanding of protease function, regulation, and their involvement in various physiological and pathological processes, marking a notable advancement in the field of biochemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.